Cas no 155112-68-8 ([(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate)
![[(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate structure](https://fr.kuujia.com/scimg/cas/155112-68-8x500.png)
155112-68-8 structure
Nom du produit:[(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate
Numéro CAS:155112-68-8
Le MF:C24H30O5
Mégawatts:398.492007732391
CID:208153
[(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate Propriétés chimiques et physiques
Nom et identifiant
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- 2,4-Octadienoic acid,6-methyl-,(1R,2S,7R,8aR)-7-(1-formylethenyl)-1,2,6,7,8,8a-hexahydro-7-hydroxy-1,8a-dimethyl-6-oxo-2-naphthalenylester, (2E,4E,6S)-
- 2,4-Octadienoic acid,6-methyl-,(1R,2S,7R,8aR)-7-(1-formylethenyl)-1,2,6,7,8,8a-hexahydro-7-hydroxy-1,8a-dimethyl-6-oxo-2-naph
- 2,4-Octadienoicacid, 6-methyl-,7-(1-formylethenyl)-1,2,6,7,8,8a-hexahydro-7-hydroxy-1,8a-dimethyl-6-oxo-2-naphthalenylester, [1R-[1a,2a(2E,4E,6S*),7a,8aa]]-
- Bipolal
- KM 01
- KM 01 (plant growth regulator)
- [(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl
- [(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate
-
- Piscine à noyau: 1S/C24H30O5/c1-6-16(2)9-7-8-10-22(27)29-20-12-11-19-13-21(26)24(28,17(3)14-25)15-23(19,5)18(20)4/h7-14,16,18,20,28H,3,6,15H2,1-2,4-5H3/b9-7+,10-8+/t16-,18-,20-,23+,24+/m0/s1
- La clé Inchi: GIUVFWDLNFDKHT-PKSNHMFESA-N
- Sourire: O(C(/C=C/C=C/[C@@H](C)CC)=O)[C@H]1C=CC2=CC([C@](C(=C)C=O)(C[C@]2(C)[C@H]1C)O)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 8
- Complexité: 815
- Surface topologique des pôles: 80.7
[(1R,2S,7R,8Ar)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate Littérature connexe
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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4. Book reviews
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Classification associée
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Eremophilane, 8,9-secoérémophylane et furoérémophylane sesquiterpènes
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles sésquiterpènes Eremophilane, 8,9-secoérémophylane et furoérémophylane sesquiterpènes
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